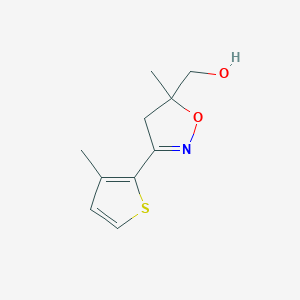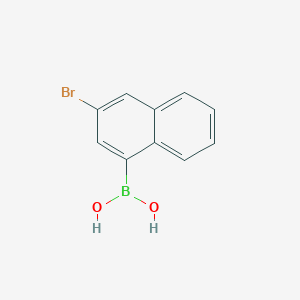
Phenanthrene-2,6-diyldiboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenanthrene-2,6-diyldiboronic acid is an organic compound that belongs to the class of boronic acids It is derived from phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenanthrene-2,6-diyldiboronic acid can be synthesized through several methods, with the Suzuki-Miyaura coupling reaction being one of the most common. This reaction involves the coupling of phenanthrene-2,6-dibromide with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions, making it highly efficient and widely used in organic synthesis .
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions: Phenanthrene-2,6-diyldiboronic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it to 9,10-dihydrophenanthrene using reagents like sodium and isopentanol.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at specific positions on the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and hydrogen peroxide in acetic acid.
Reduction: Sodium in isopentanol, lithium aluminum hydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products:
Oxidation: Phenanthrenequinone, diphenic acid.
Reduction: 9,10-dihydrophenanthrene.
Substitution: 9-nitrophenanthrene, 2-phenanthrenesulphonic acid.
Aplicaciones Científicas De Investigación
Phenanthrene-2,6-diyldiboronic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential use in biological assays and as a precursor for biologically active molecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug development and as a diagnostic tool.
Mecanismo De Acción
Phenanthrene-2,6-diyldiboronic acid can be compared with other boronic acid derivatives and polycyclic aromatic hydrocarbons:
Phenanthrenequinone: An oxidized form of phenanthrene, used as an oxidizing agent and in the synthesis of dyes.
Phenanthridine: A nitrogen-containing analog of phenanthrene, used in the synthesis of pharmaceuticals.
Phenanthrenequinone: Similar in structure but differs in reactivity and applications.
Uniqueness: this compound is unique due to its dual boronic acid functionality, which enhances its reactivity and versatility in organic synthesis. This makes it particularly valuable in the development of new materials and chemical processes .
Comparación Con Compuestos Similares
- Phenanthrenequinone
- Phenanthridine
- Phenanthrenequinone
Propiedades
Fórmula molecular |
C14H12B2O4 |
|---|---|
Peso molecular |
265.9 g/mol |
Nombre IUPAC |
(6-boronophenanthren-2-yl)boronic acid |
InChI |
InChI=1S/C14H12B2O4/c17-15(18)11-5-6-13-10(7-11)2-1-9-3-4-12(16(19)20)8-14(9)13/h1-8,17-20H |
Clave InChI |
NNEALKMIRCAEKU-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=C1)C3=C(C=CC(=C3)B(O)O)C=C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B13408390.png)







![5-[(6-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-methoxy-2H-1-benzopyran-2-one](/img/structure/B13408440.png)




